2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene is an aromatic compound characterized by the presence of ethoxy, ethynyl, fluoro, and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 2-ethoxy-5-fluoro-3-methylbenzene using ethynylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, ethynylation, and subsequent functional group modifications under optimized conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives with modified functional groups, such as carbonyl, hydroxyl, or halogenated compounds .
Scientific Research Applications
2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the fluoro substituent can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-ethyl-1-fluoro-3-methylbenzene
- 2-Ethoxy-1-fluoro-3-iodo-5-methylbenzene
Uniqueness
2-Ethoxy-1-ethynyl-5-fluoro-3-methylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where the ethynyl functionality is required .
Properties
IUPAC Name |
2-ethoxy-1-ethynyl-5-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-4-9-7-10(12)6-8(3)11(9)13-5-2/h1,6-7H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSBMGQWBCTVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.